2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran 2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran
Brand Name: Vulcanchem
CAS No.: 66056-44-8
VCID: VC17268313
InChI: InChI=1S/C23H28O5/c1-14(2)7-9-17-20(26-5)13-22-18(23(17)27-6)12-21(28-22)16-10-8-15(24-3)11-19(16)25-4/h8,10-14H,7,9H2,1-6H3
SMILES:
Molecular Formula: C23H28O5
Molecular Weight: 384.5 g/mol

2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran

CAS No.: 66056-44-8

Cat. No.: VC17268313

Molecular Formula: C23H28O5

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran - 66056-44-8

Specification

CAS No. 66056-44-8
Molecular Formula C23H28O5
Molecular Weight 384.5 g/mol
IUPAC Name 2-(2,4-dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran
Standard InChI InChI=1S/C23H28O5/c1-14(2)7-9-17-20(26-5)13-22-18(23(17)27-6)12-21(28-22)16-10-8-15(24-3)11-19(16)25-4/h8,10-14H,7,9H2,1-6H3
Standard InChI Key WYSPGMKKXFVMMF-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC1=C(C=C2C(=C1OC)C=C(O2)C3=C(C=C(C=C3)OC)OC)OC

Introduction

2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran is a complex organic compound belonging to the benzofuran family. It features multiple methoxy groups and an isopentyl side chain, contributing to its unique chemical properties. The compound's molecular formula and weight are not explicitly detailed in the available literature, but its structure suggests a high molecular weight due to the presence of several methoxy groups and a benzofuran core.

Synthesis

The synthesis of 2-(2,4-Dimethoxyphenyl)-4,6-dimethoxy-5-(3-methylbutyl)-1-benzofuran typically involves multiple steps, although specific details are not widely documented. Generally, the synthesis of benzofuran derivatives involves reactions such as condensation, cyclization, and substitution to introduce the necessary functional groups.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, primarily due to its ability to interact with various biological molecules. The methoxy groups and benzofuran core are crucial for these interactions, influencing binding affinity and specificity. Preliminary studies suggest potential applications in pharmacology, particularly in developing therapeutic agents.

Biological ActivityPotential Applications
Enzyme InteractionsTherapeutic agents
Receptor BindingPharmacological research
Biochemical PathwaysInsights into mechanism of action

Similar Compounds

Similar compounds include other benzofuran derivatives with varying substituents. For example, 2-(3,5-dimethoxyphenyl)-4,6-dimethoxy-1-benzofuran shares a similar benzofuran core but differs in the attached phenyl group (3,5-dimethoxyphenyl instead of 2,4-dimethoxyphenyl) . Another example is 4,6-dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone derivatives, which have shown antibacterial activity .

CompoundSubstituentsActivity
2-(3,5-Dimethoxyphenyl)-4,6-dimethoxy-1-benzofuran3,5-DimethoxyphenylPharmacological research
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone derivatives4-Methoxyphenyl, methanone groupAntibacterial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator